3-Piperazin-2-yl-propionic acid methyl ester dihydrochloride
Overview
Description
3-Piperazin-2-yl-propionic acid methyl ester dihydrochloride is a chemical compound with the molecular formula C8H18Cl2N2O2. It is a derivative of piperazine, a heterocyclic organic compound that contains a six-membered ring with two nitrogen atoms at opposite positions. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities .
Preparation Methods
The synthesis of 3-Piperazin-2-yl-propionic acid methyl ester dihydrochloride can be achieved through various methods. One common synthetic route involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method includes the ring formation reaction between (S, S)-N, N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of a base such as DBU, leading to protected piperazines . Another approach involves the aza-Michael addition between diamines and in situ generated sulfonium salts .
Chemical Reactions Analysis
3-Piperazin-2-yl-propionic acid methyl ester dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Scientific Research Applications
3-Piperazin-2-yl-propionic acid methyl ester dihydrochloride has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various piperazine derivatives.
Biology: It is used in the study of biological processes and pathways involving piperazine derivatives.
Medicine: It is used in the development of pharmaceutical drugs that target specific biological pathways.
Industry: It is used in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of 3-Piperazin-2-yl-propionic acid methyl ester dihydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to and modulating the activity of certain enzymes and receptors. This interaction can lead to changes in cellular processes and functions, ultimately resulting in the desired biological or pharmacological effects .
Comparison with Similar Compounds
3-Piperazin-2-yl-propionic acid methyl ester dihydrochloride can be compared with other similar compounds, such as:
Piperazine: The parent compound, which has a wide range of biological and pharmaceutical activities.
2-Substituted Piperazines: These compounds have similar structures but different substituents, leading to variations in their biological activities and properties.
Piperazine-Containing Drugs: These include drugs such as trimetazidine, ranolazine, and aripiprazole, which contain the piperazine moiety and are used for various therapeutic purposes.
Biological Activity
3-Piperazin-2-yl-propionic acid methyl ester dihydrochloride is a piperazine derivative with significant biological activity. This compound has garnered interest due to its potential therapeutic applications, particularly in the fields of pharmacology and medicinal chemistry. The following sections provide a detailed overview of its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C₈H₁₈Cl₂N₂O₂
- CAS Number : 1260644-15-2
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. This interaction can modulate various cellular processes, leading to pharmacological effects. The compound has been shown to bind to certain receptors, influencing signaling pathways that are critical in disease processes.
Biological Activities
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Antitumor Activity :
- Research indicates that compounds with piperazine moieties exhibit significant antitumor properties. For instance, studies have demonstrated that modifications on piperazine derivatives can enhance their inhibitory effects on cancer cell proliferation. In particular, piperazine-containing compounds have shown promising results against various cancer cell lines, including leukemia and colon cancer cells .
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Antimicrobial Properties :
- Piperazine derivatives, including this compound, have exhibited antimicrobial activities against a range of pathogens. The mechanism often involves the inhibition of microbial growth through enzyme modulation.
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Neuropharmacological Effects :
- Compounds similar to this compound have been explored for their neuropharmacological effects, particularly in the modulation of neurotransmitter systems. This suggests potential applications in treating neurological disorders.
Table 1: Summary of Biological Activities
Detailed Research Findings
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Antitumor Efficacy :
- A study demonstrated that the introduction of piperazine rings into certain compounds led to improved inhibitory activity against MLL-AF9 transformed leukemia cells, showcasing the potential of piperazine derivatives in cancer therapy . The IC50 values for these compounds ranged from 14 nM to 15 nM, indicating potent activity.
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Mechanistic Insights :
- The binding interactions between this compound and target proteins have been elucidated through docking studies, revealing critical hydrogen bonding interactions that stabilize the compound within active sites . Such insights are essential for understanding how structural modifications can enhance biological activity.
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Selectivity and Specificity :
- Research has highlighted the selectivity of piperazine derivatives for cancerous cells over normal cells, suggesting a therapeutic window that could minimize side effects during treatment . For instance, specific compounds demonstrated an IC50 as low as 0.12 mg/mL against HCT-116 colon cancer cells while showing minimal effects on non-cancerous HEK-293 cells.
Properties
IUPAC Name |
methyl 3-piperazin-2-ylpropanoate;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2.2ClH/c1-12-8(11)3-2-7-6-9-4-5-10-7;;/h7,9-10H,2-6H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMYDJZNXQRIOEX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1CNCCN1.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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